
1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a piperazine ring, a phenyl group, and a tetrahydropyran ring with a methoxy group . These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, in particular, can exist in various conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its exact structure and stereochemistry. For example, the presence of the polar methoxy group could impact the compound’s solubility .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds with structural similarities to 1-(4-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone have been explored for their pharmacological activities. For instance, EST64454, a σ1 receptor antagonist, demonstrates potential for pain management due to its high aqueous solubility, permeability, and metabolic stability, indicating the utility of similar compounds in drug discovery (Díaz et al., 2020). Additionally, novel pyrazole carboxamide derivatives, incorporating a piperazine moiety, have been synthesized and characterized, suggesting the relevance of such structures in the design of bioactive molecules (Lv, Ding, & Zhao, 2013).
Synthetic Methodology
The synthesis and functionalization of piperazine derivatives offer valuable pathways for the development of new chemical entities. An orthogonal protection strategy for the synthesis of 2-substituted piperazines highlights innovative approaches to accessing diversified piperazine scaffolds, which are crucial intermediates in pharmaceutical synthesis (Clark & Elbaum, 2007). Electrochemical methods have also been employed for the synthesis of new substituted phenylpiperazines, showcasing an environmentally friendly and efficient method for generating bioactive piperazine derivatives (Nematollahi & Amani, 2011).
Drug Design and Computational Studies
The molecular interaction studies of arylpiperazine-based drugs, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the design of antipsychotic drugs, highlighting the significance of structural features in receptor binding and activity (Shim et al., 2002). This indicates the potential of compounds with similar structural motifs to act on central nervous system targets.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-18(28)20-2-5-22(6-3-20)26-10-12-27(13-11-26)24(29)21-4-7-23(25-16-21)31-17-19-8-14-30-15-9-19/h2-7,16,19H,8-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRQVTMKOPRKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)
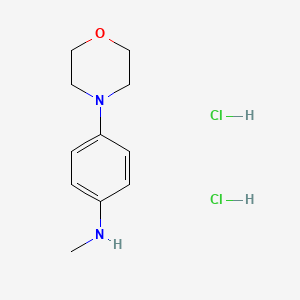

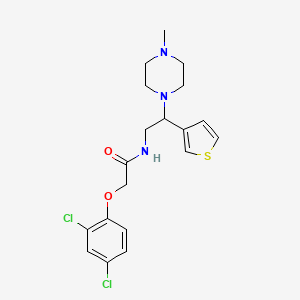
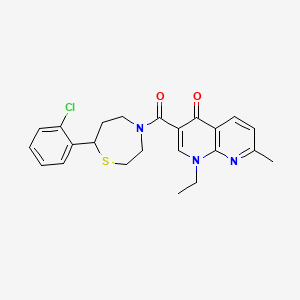
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
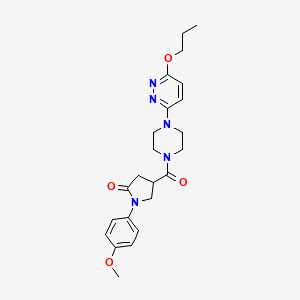
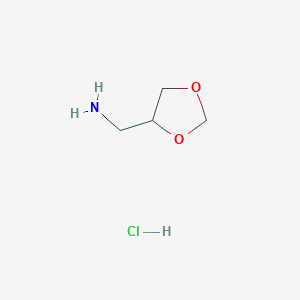
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)
![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)